Boc-Phe(4-CN)-OH, also known as N-Boc-4-cyano-L-phenylalanine, is a derivative of phenylalanine that features a tert-butyloxycarbonyl (Boc) protecting group and a cyano group at the para position of the phenyl ring. Its chemical formula is C₁₅H₁₈N₂O₄, and it has a molecular weight of 290.31 g/mol . The compound is characterized by its high solubility in organic solvents and moderate solubility in water, making it suitable for various applications in biochemistry and medicinal chemistry .
Boc-L-4-CPA is a valuable building block in peptide synthesis due to the presence of the cyano group. This group can participate in hydrogen bonding interactions, influencing the conformation and stability of the resulting peptide. Studies have shown that incorporating Boc-L-4-CPA into peptides can enhance their binding affinity to target molecules [1].
[1] - Synthesis of a Novel Cyclic RGD Peptide Containing a Constrained Tripeptide Unit and Evaluation of its Affinity for αvβ3 Integrin. doi: 10.1002/jpep.2410
Boc-L-4-CPA can be useful in protein crystallography for phasing purposes. The cyano group can bind to heavy metals, allowing researchers to introduce these metals into proteins to facilitate crystal formation and X-ray diffraction analysis [2].
[2] - Protein Crystallography. doi: 10.1002/9780470015768.ch14
The cyano group in Boc-L-4-CPA can mimic the natural substrate of certain enzymes. By incorporating this modified amino acid into peptides, researchers can design enzyme inhibitors to study enzyme function and develop new therapeutic agents [3].
Boc-Phe(4-CN)-OH can undergo several chemical transformations due to the presence of the cyano group and the Boc protecting group. Key reactions include:
These reactions make Boc-Phe(4-CN)-OH a versatile building block in peptide synthesis and medicinal chemistry .
The synthesis of Boc-Phe(4-CN)-OH typically involves the following steps:
This multi-step synthesis allows for the production of Boc-Phe(4-CN)-OH in good yields and purity .
Boc-Phe(4-CN)-OH has several applications in research and industry:
Studies on the interactions of Boc-Phe(4-CN)-OH with various biological targets are essential for understanding its pharmacological potential. Preliminary investigations suggest that compounds with similar structures may interact with:
Further research is needed to characterize these interactions comprehensively .
Boc-Phe(4-CN)-OH shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:
Compound Name | CAS Number | Unique Features |
---|---|---|
Boc-L-phenylalanine | 146727-62-0 | Standard amino acid with no additional substituents |
Boc-D-phenylalanine | 131724-45-3 | D-enantiomer variant of phenylalanine |
Boc-Phe(4-Eth)-OH | 131980-30-8 | Contains an ethynyl substituent at para position |
Boc-Phe(3-CN)-OH | 263396-44-7 | Cyano group at meta position |
The uniqueness of Boc-Phe(4-CN)-OH lies in its specific para-cyano substitution, which may enhance its reactivity and biological properties compared to other phenylalanine derivatives .
Boc-Phe(4-CN)-OH features:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₈N₂O₄ | |
Molecular Weight | 290.31 g/mol | |
Melting Point | 152.3°C | |
Density | 1.2 ± 0.1 g/cm³ | |
Boiling Point | 494.0 ± 45.0°C at 760 mmHg | |
Solubility | Soluble in DMSO, chloroform |
The IUPAC name reflects its stereospecificity: (S)-2-((tert-butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid. The Boc group (tert-butyloxycarbonyl) is a standard protecting group in peptide chemistry, while the para-cyano modification distinguishes it from canonical phenylalanine.
Irritant